Fmoc-Gln-OH

Overview

Description

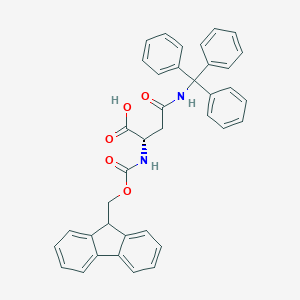

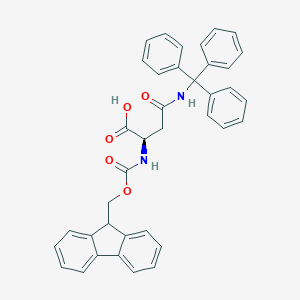

“Fmoc-Gln-OH”, also known as N α-Fmoc- N δ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .

Synthesis Analysis

In peptide synthesis, “Fmoc-Gln-OH” prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It also has better solubility properties than Fmoc-Gln-OH .

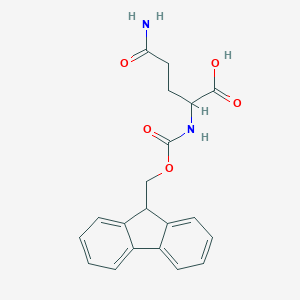

Molecular Structure Analysis

The empirical formula of “Fmoc-Gln-OH” is C20H20N2O5 . Its CAS Number is 71989-20-3 and its molecular weight is 368.38 .

Chemical Reactions Analysis

“Fmoc-Gln-OH” is more soluble in DMF than Fmoc-Gln (Trt)-OH, thereby facilitating coupling reactions at higher concentration . The use of “Fmoc-Gln-OH” in peptide synthesis prevents unwanted substitute products in the reactions .

Physical And Chemical Properties Analysis

“Fmoc-Gln-OH” is a powder with a melting point of 220°C . It has an optical activity of [α]/D -14.0±1.5°, c = 1% in DMF .

Scientific Research Applications

Peptide Synthesis

Fmoc-Gln-OH is used as a starting material in the Fmoc solid phase peptide synthesis . This method of peptide synthesis involves the use of Fmoc-Gln-OH to build peptides from the C-terminus to the N-terminus. The Fmoc group serves as a protective group for the amino acid during the synthesis process .

Synthesis of Fellutamide B and N-Octanoyl Analog of Fellutamide B

Fmoc-Gln-OH is also used in the synthesis of fellutamide B and N-octanoyl analog of fellutamide B . Fellutamide B is a bioactive peptide that has been studied for its potential anti-cancer properties .

Determination of Amino Groups

Fmoc-Gln-OH can be used in the determination of amino groups present on the surface of core-shell materials . The Fmoc group can be cleaved using a solution of piperidine in DMF, leading to the formation of a dibenzofulvene-piperidine adduct. This adduct can then be measured using UV-vis spectroscopy to estimate the amount of free Fmoc groups .

Mechanism of Action

“Fmoc-Gln-OH” acts as a reagent in the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Safety and Hazards

When handling “Fmoc-Gln-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922737 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gln-OH | |

CAS RN |

71989-20-3, 118609-68-0 | |

| Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

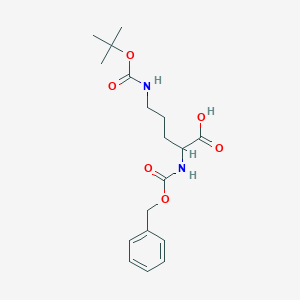

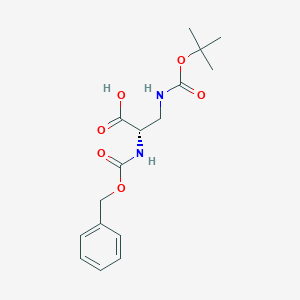

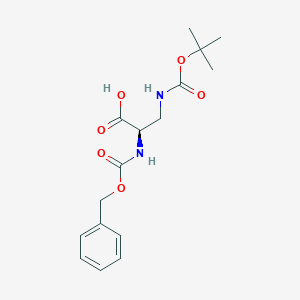

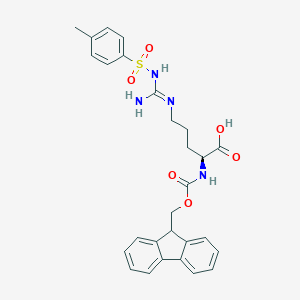

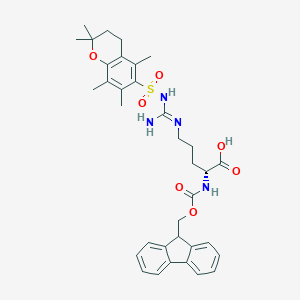

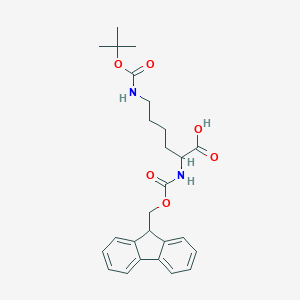

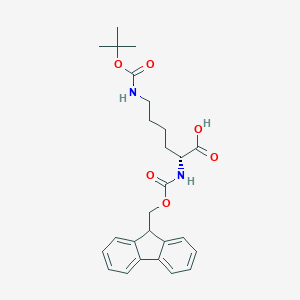

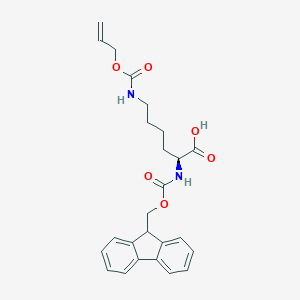

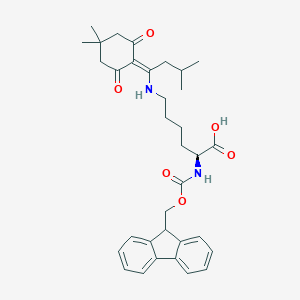

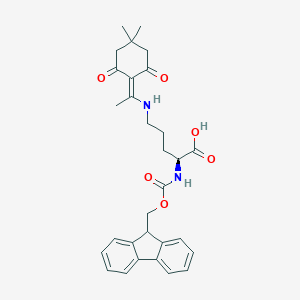

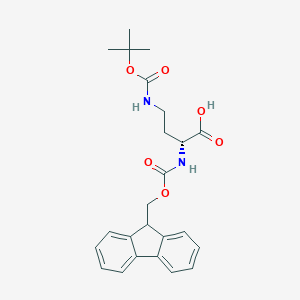

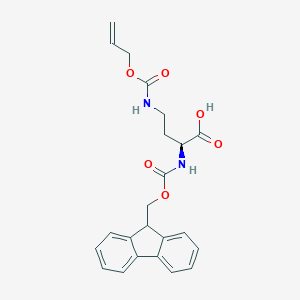

Feasible Synthetic Routes

Q & A

Q1: What is the main challenge associated with using Fmoc-Gln-OH in a specific synthesis procedure?

A1: While Fmoc-Gln-OH is a common protected amino acid used in peptide synthesis, its low solubility in water presents a challenge for certain reactions. For example, Fmoc-Gln-OH proved unsuitable for the Hofmann rearrangement mediated by poly[(4-diacetoxyiodo)styrene] (PSDIB) in water due to its limited solubility in the aqueous reaction media.

Q2: Can Fmoc-Gln-OH be used as a starting material to synthesize other important compounds? If so, can you provide an example?

A2: Yes, Fmoc-Gln-OH serves as a valuable precursor for synthesizing other protected amino acids. One example is the synthesis of Nα-9-fluorenylmethyloxycarbonyl-Nγ-tert-butoxycarbonyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH). This synthesis involves a two-step process: first, Fmoc-Gln-OH undergoes a reaction with (diacetoxyiodo)benzene to yield Fmoc-Dab-OH. Subsequently, Fmoc-Dab-OH is reacted with di-tert-butyl dicarbonate ((Boc)2O) to obtain the desired Fmoc-Dab(Boc)-OH.

Q3: What is the significance of developing new protecting groups compatible with Fmoc-Gln-OH in solid-phase peptide synthesis?

A3: The development of novel protecting groups, such as Nω-9H-xanthen-9-yl (Xan), Nω-2-methoxy-9H-xanthen-9-yl (2-Moxan), and Nω-3-methoxy-9H-xanthen-9-yl (3-Moxan), compatible with Fmoc-Gln-OH, offers several advantages in Fmoc solid-phase peptide synthesis. These protecting groups can be removed concurrently with the cleavage of the peptide from the solid support during the final deprotection step, simplifying the synthesis process. Moreover, using these protecting groups can lead to the production of purer peptides compared to those synthesized using traditional protecting groups like Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.